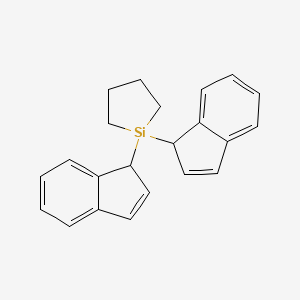
1,1-Di(1H-inden-1-yl)silolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di(1H-inden-1-yl)silolane is an organosilicon compound characterized by the presence of two indenyl groups attached to a silolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(1H-inden-1-yl)silolane typically involves the reaction of indene with a silicon-containing precursor under specific conditions. One common method involves the use of a Grignard reagent derived from indene, which reacts with a silicon halide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,1-Di(1H-inden-1-yl)silolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The indenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted indenyl-silolane compounds.
Scientific Research Applications
1,1-Di(1H-inden-1-yl)silolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Di(1H-inden-1-yl)silolane involves its interaction with various molecular targets. The indenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields .
Comparison with Similar Compounds
Similar Compounds
Bis(1H-inden-1-yl)dimethylsilane: Similar structure but with dimethyl groups instead of a silolane ring.
Di(1H-inden-1-yl)dimethylsilane: Another related compound with dimethyl groups.
Uniqueness
1,1-Di(1H-inden-1-yl)silolane is unique due to the presence of the silolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
152766-17-1 |
|---|---|
Molecular Formula |
C22H22Si |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,1-bis(1H-inden-1-yl)silolane |
InChI |
InChI=1S/C22H22Si/c1-3-9-19-17(7-1)11-13-21(19)23(15-5-6-16-23)22-14-12-18-8-2-4-10-20(18)22/h1-4,7-14,21-22H,5-6,15-16H2 |
InChI Key |
IDNYWRCJWNAIPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si](C1)(C2C=CC3=CC=CC=C23)C4C=CC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


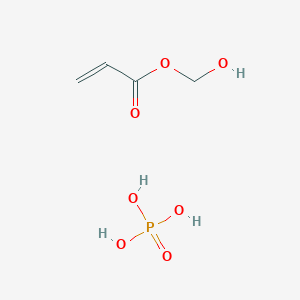

![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
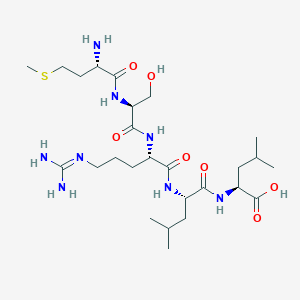
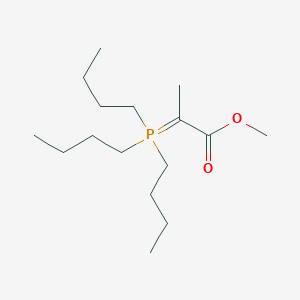
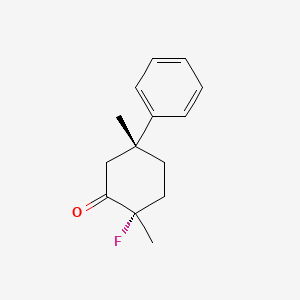
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)

![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
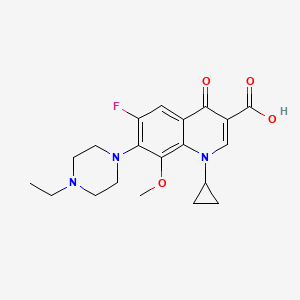
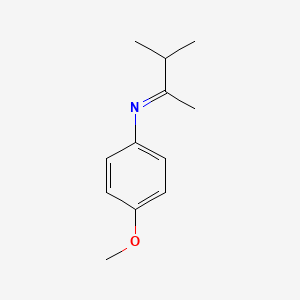
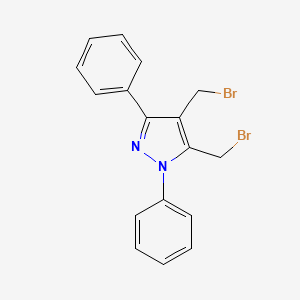
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
